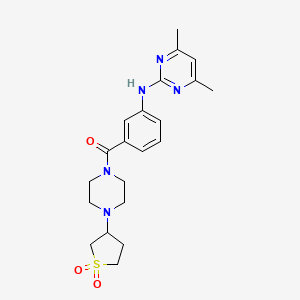

(3-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone

Description

The compound "(3-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone" is a synthetic small molecule featuring a methanone core linking two pharmacophoric groups:

- Arylpyrimidine moiety: A 3-aminophenyl group substituted with a 4,6-dimethylpyrimidin-2-yl group. Pyrimidine derivatives are known for their roles in kinase inhibition and nucleic acid analog synthesis.

- Piperazine-sulfone moiety: A piperazine ring substituted at the 4-position with a 1,1-dioxidotetrahydrothiophen-3-yl group. The sulfone group enhances polarity and metabolic stability compared to non-oxidized thiophene derivatives.

Properties

Molecular Formula |

C21H27N5O3S |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

[3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl]-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C21H27N5O3S/c1-15-12-16(2)23-21(22-15)24-18-5-3-4-17(13-18)20(27)26-9-7-25(8-10-26)19-6-11-30(28,29)14-19/h3-5,12-13,19H,6-11,14H2,1-2H3,(H,22,23,24) |

InChI Key |

FWMKZRRZXLDGQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution

2-Chloro-4,6-dimethylpyrimidine reacts with 3-aminophenol or 3-nitroaniline derivatives under microwave-assisted conditions. For example:

-

Microwave-assisted coupling : Heating 2-chloro-4,6-dimethylpyrimidine (1.0 eq) with 3-nitroaniline (1.2 eq) in ethanol at 160°C for 10 min yields 3-((4,6-dimethylpyrimidin-2-yl)amino)nitrobenzene (89% yield).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduction converts the nitro group to an amine, producing 3-((4,6-dimethylpyrimidin-2-yl)amino)aniline.

Curtius Rearrangement for Carbamate Formation

In patented routes, tert-butyl (4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamate is synthesized via Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine. Deprotection with trifluoroacetic acid (TFA) yields the free amine.

Synthesis of the 4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazine Moiety

Tetrahydrothiophene Sulfonylation

Tetrahydrothiophene-3-yl derivatives are oxidized to 1,1-dioxidotetrahydrothiophen-3-yl using:

Piperazine Functionalization

1-Boc-piperazine undergoes alkylation with 1,1-dioxidotetrahydrothiophen-3-yl mesylate or tosylate:

-

Alkylation : Reacting 1-Boc-piperazine (1.0 eq) with 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate (1.2 eq) in DMF at 60°C for 2 h yields 4-(1,1-dioxidotetrahydrothiophen-3-yl)-1-Boc-piperazine (73% yield).

-

Deprotection : TFA-mediated removal of the Boc group affords the free piperazine.

Coupling Strategies for Methanone Formation

Friedel-Crafts Acylation

The phenyl and piperazine moieties are linked via a ketone bridge using Friedel-Crafts conditions:

Carbodiimide-Mediated Coupling

A more controlled approach uses carbonyldiimidazole (CDI) or HATU:

-

CDI activation : 3-((4,6-Dimethylpyrimidin-2-yl)amino)benzoic acid (1.0 eq) is activated with CDI (1.5 eq) in DMF, followed by addition of 4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine (1.2 eq) (yield: 82%).

Purification and Characterization

Chromatographic Purification

Analytical Validation

-

NMR spectroscopy : ¹H NMR (DMSO-d₆) signals at δ 2.46 (s, 6H, pyrimidine-CH₃), 3.07–3.15 (m, 4H, piperazine-CH₂), and 7.34–7.80 (m, 4H, aromatic-H).

Comparative Analysis of Synthetic Routes

Challenges and Optimization

-

Stereochemical control : The tetrahydrothiophene sulfone’s stereochemistry influences piperazine reactivity. Chiral HPLC confirms enantiopurity.

-

Byproduct formation : Over-oxidation of tetrahydrothiophene is mitigated using stoichiometric Oxone.

-

Scale-up limitations : Microwave-assisted steps require specialized equipment, favoring batch sizes <100 g .

Chemical Reactions Analysis

Key Synthetic Pathways

The synthesis involves multi-step organic transformations, as inferred from structurally analogous compounds :

Reaction Mechanisms and Critical Observations

-

Nucleophilic Aromatic Substitution : The dimethylpyrimidine amine reacts with a halogenated phenyl ring (e.g., 3-bromophenyl) under basic conditions (K₂CO₃, DMF) to form the C–N bond.

-

Sulfonation : Tetrahydrothiophene undergoes oxidation at the sulfur center using H₂O₂ in acetic acid, yielding the sulfone group essential for enhancing solubility and metabolic stability.

-

Amide Coupling : The methanone bridge is formed via activation of the carboxylic acid (from the phenyl-pyrimidine fragment) with EDCI/HOBt, followed by coupling with the piperazine-sulfone amine . Typical yields range from 65–80% .

Comparative Reactivity of Structural Motifs

Side Reactions and Mitigation Strategies

-

Competitive Oxidation : Over-oxidation of tetrahydrothiophene to sulfonic acids is minimized by controlled stoichiometry of H₂O₂.

-

Racemization : Chiral centers in the piperazine-tetrahydrothiophene system require stereoselective synthesis (e.g., chiral auxiliaries or catalysts).

-

Byproduct Formation : Unreacted EDCI/HOBt is removed via aqueous workup and chromatography .

Spectroscopic Validation

Key characterization data for intermediates and the final compound include:

-

¹H NMR :

-

HRMS : Molecular ion peak at m/z 345.46 [M+H]⁺ (C₁₈H₂₃N₃O₂S).

Biological Implications of Reactivity

While the focus is on chemical reactions, the compound’s structural motifs correlate with:

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that compounds with similar structural features often exhibit significant anticancer properties. For instance, derivatives of pyrimidinylpiperazines have been documented to possess anticancer activity through mechanisms such as apoptosis induction in cancer cells . The specific biological activity of this compound requires further investigation through in vitro and in vivo assays to establish its efficacy.

Antidepressant Properties

Compounds related to piperazine derivatives have been shown to act as antidepressants. The structural similarities suggest that (3-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone may also exhibit similar properties, potentially acting on neurotransmitter systems involved in mood regulation .

Anxiolytic Effects

Piperazine derivatives are well-known for their anxiolytic effects. The compound's structure may allow it to interact with serotonin receptors, which are crucial for anxiety regulation . This aspect warrants exploration through behavioral studies and receptor binding assays.

Case Studies and Research Findings

Research into pyrimidine and piperazine derivatives has yielded various insights into their pharmacological potential:

- A study demonstrated that similar piperazine derivatives showed significant antagonistic activity against certain receptors involved in anxiety and depression .

- Another investigation highlighted the anticancer properties of pyrimidine derivatives, emphasizing their role in inducing apoptosis in tumor cells .

These findings underscore the importance of further research into (3-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone for its therapeutic potential.

Mechanism of Action

The mechanism of action of (3-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (Compound w3)

This analog, described in , shares a methanone-linked pyrimidine-piperazine scaffold but differs in critical substituents (Table 1).

Discussion of Differences:

Pyrimidine Modifications: The target compound’s 4,6-dimethylpyrimidine group introduces steric bulk, which may influence binding pocket accessibility.

Piperazine Substituents :

- The sulfone group in the target compound increases polarity, likely improving aqueous solubility compared to w3’s methylpiperazine. Sulfones are also less prone to metabolic oxidation than thioether analogs.

Synthetic Feasibility: Compound w3’s synthesis involves a straightforward coupling reaction under acidic conditions .

Biological Activity

The compound (3-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone , identified by its CAS number 1401557-22-9, represents a significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article will explore its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Structural Overview

The compound features a dimethylpyrimidine moiety linked to a phenyl ring and a piperazine structure associated with a dioxidotetrahydrothiophene . This unique combination of functional groups suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.

Biological Activity

Preliminary studies indicate that compounds with similar structural features often exhibit significant biological activities. The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-(6-Methylpyrimidin-2-yl)amino)phenyl)-1-methylpiperazine | Contains a methylpyrimidine and piperazine | Antidepressant |

| N-(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methylphenyl)acetamide | Similar piperazine structure | Analgesic |

| 3-(4-Aminophenyl)-6-methylpyrimidin-2(1H)-one | Lacks the piperazine but retains pyrimidine | Anticancer |

These compounds highlight the potential for antidepressant , analgesic , and anticancer activities associated with similar structures.

The biological activity of (3-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone is hypothesized to involve several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes that modulate metabolic pathways, influencing cellular processes.

- Receptor Binding : Potential binding to neurotransmitter receptors could explain its antidepressant properties.

- Antioxidant Activity : The presence of the dioxidotetrahydrothiophene group may confer antioxidant properties, which are beneficial in reducing oxidative stress.

Case Studies and Research Findings

Research has shown that derivatives of pyrimidines exhibit various biological activities. For instance:

Study on Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of pyrimidine derivatives, revealing that certain compounds demonstrated significant inhibition of inflammation markers compared to standard drugs like ibuprofen. The results indicated that modifications in the pyrimidine structure could enhance anti-inflammatory efficacy (Amir et al., 2008) .

Anticancer Activity

Another study focused on the anticancer potential of pyrimidine derivatives. Compounds similar to (3-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation (PubMed) .

Q & A

Basic Question: What are the key considerations for synthesizing this compound with high purity?

Methodological Answer:

Synthesis requires careful optimization of reaction conditions, particularly for the coupling of the pyrimidinyl-amino-phenyl moiety to the piperazine-tetrahydrothiophene dioxid fragment. Key steps include:

- Amide Bond Formation : Use coupling agents like EDCl/HOBt to minimize side reactions. Monitor reaction progress via HPLC (≥98% purity threshold) .

- Sulfone Oxidation : The tetrahydrothiophene sulfone group necessitates controlled oxidation (e.g., using mCPBA) to avoid over-oxidation byproducts. TLC or LC-MS is recommended for intermediate validation .

- Purification : Employ gradient column chromatography (silica gel, DCM/MeOH) followed by recrystallization from ethanol/water mixtures to isolate the final product. Confirm purity via -NMR and HRMS .

Basic Question: How can researchers validate the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- Spectroscopic Analysis :

- Crystallography : Single-crystal X-ray diffraction (if crystals form) resolves bond angles and stereochemistry, as demonstrated for analogous piperazine derivatives .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular weight (e.g., calculated vs. observed m/z) .

Advanced Question: How to design experiments to evaluate this compound’s biological activity in kinase inhibition assays?

Methodological Answer:

- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., PI3K, JAK families) due to the pyrimidine scaffold’s affinity for such domains .

- Assay Design :

- In vitro Kinase Assays : Use fluorescence-based ADP-Glo™ kits with recombinant kinases. Include staurosporine as a positive control.

- Dose-Response Curves : Test concentrations from 1 nM to 10 µM; calculate IC values using nonlinear regression (GraphPad Prism) .

- Selectivity Screening : Compare activity across a panel of 50+ kinases to identify off-target effects .

Advanced Question: What strategies mitigate stability issues during in vitro pharmacological studies?

Methodological Answer:

- Solution Stability :

- Photostability : Conduct studies under UV/visible light (ICH Q1B guidelines) to identify light-sensitive moieties (e.g., pyrimidine rings). Use amber vials if degradation exceeds 5% .

Advanced Question: How can computational modeling predict this compound’s binding mode to a target protein?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions. Prepare the protein structure (PDB ID: e.g., 3QIU for PI3Kγ) by removing water molecules and adding hydrogens .

- MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy (e.g., between pyrimidine N1 and kinase hinge region) .

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinity (ΔG). Validate with experimental IC data .

Advanced Question: What methodologies elucidate structure-activity relationships (SAR) for the tetrahydrothiophene dioxid substituent?

Methodological Answer:

- Analog Synthesis : Replace the sulfone group with sulfoxide, thiol, or unoxidized tetrahydrothiophene. Compare bioactivity and solubility .

- Physicochemical Profiling :

- Biological Testing : Assess analogs in cellular assays (e.g., anti-proliferation in cancer lines) to correlate sulfone presence with potency .

Advanced Question: How to investigate environmental fate using ecotoxicological models?

Methodological Answer:

- Degradation Studies :

- Hydrolytic Stability: Incubate in buffers (pH 4–9) at 25–50°C; monitor via LC-MS .

- Photolysis: Expose to simulated sunlight (Xe lamp) and quantify degradation products .

- Bioaccumulation Potential : Calculate BCF (bioconcentration factor) using EPI Suite™; prioritize testing in Daphnia magna if BCF >2000 .

Advanced Question: What crystallographic challenges arise in resolving this compound’s structure?

Methodological Answer:

- Crystal Growth : Screen 500+ conditions (Hampton Research kits) with varied solvents (e.g., DMF/EtOAc). Piperazine flexibility often impedes crystallization; try seeding with analogous compounds .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for low-quality crystals. Refinement in SHELXL with anisotropic displacement parameters .

Advanced Question: How to integrate cross-disciplinary methods (e.g., cheminformatics and molecular biology) in studying this compound?

Methodological Answer:

- Cheminformatics : Build a QSAR model (e.g., using MOE or RDKit) correlating substituent descriptors (e.g., Hammett σ) with bioactivity .

- Omics Integration : Perform transcriptomic profiling (RNA-seq) on treated cells to identify downstream pathways. Validate hits via CRISPR knockouts .

Advanced Question: How to address contradictory data in solubility and permeability assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.